molecular formula C11H10F3NO B6240594 rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis CAS No. 2375248-54-5

rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis

Katalognummer B6240594
CAS-Nummer: 2375248-54-5
Molekulargewicht: 229.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis (hereafter referred to as ‘cis-rac-PTCA’) is a synthetic compound which has been studied for its potential use in the field of chemistry, biochemistry and medicine. It has been found to possess a wide range of properties, including anti-inflammatory, anti-tumor, anti-angiogenic and anti-allergic effects. In addition, cis-rac-PTCA has been used as a potential therapeutic agent for the treatment of several diseases, including cancer, diabetes and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

Cis-rac-PTCA has been studied extensively in the fields of chemistry, biochemistry and medicine. It has been used as a potential therapeutic agent for the treatment of several diseases, including cancer, diabetes and cardiovascular diseases. In addition, cis-rac-PTCA has been studied for its potential use as an anti-inflammatory, anti-tumor, anti-angiogenic and anti-allergic agent. Furthermore, cis-rac-PTCA has been found to possess a wide range of properties, including antioxidant, anti-apoptotic, anti-proliferative and anti-metastatic activities.

Wirkmechanismus

The mechanism of action of cis-rac-PTCA is not yet fully understood. However, it has been suggested that the compound may act by modulating the activities of various enzymes, such as cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2) and 5-lipoxygenase (5-LOX). In addition, it has been suggested that cis-rac-PTCA may also act by modulating the activities of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).
Biochemical and Physiological Effects
Cis-rac-PTCA has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-tumor, anti-angiogenic and anti-allergic activities. In addition, cis-rac-PTCA has been found to possess antioxidant, anti-apoptotic, anti-proliferative and anti-metastatic activities. Furthermore, cis-rac-PTCA has been found to possess anti-platelet and anti-thrombotic activities, as well as anti-fibrotic and anti-atherosclerotic activities.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using cis-rac-PTCA in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations associated with the use of cis-rac-PTCA in laboratory experiments. In particular, the compound is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the compound is not very stable and can be easily degraded by light and heat.

Zukünftige Richtungen

There are a number of potential future directions for research on cis-rac-PTCA. These include further studies on the compound’s mechanism of action, its potential applications in the treatment of various diseases, and its potential use as an anti-inflammatory, anti-tumor, anti-angiogenic and anti-allergic agent. In addition, further research could be conducted on the compound’s biochemical and physiological effects, as well as its potential advantages and limitations for use in laboratory experiments. Finally, further research could be conducted on the compound’s potential use as an antioxidant, anti-apoptotic, anti-proliferative and anti-metastatic agent.

Synthesemethoden

Cis-rac-PTCA is synthesized using a three-step process involving the reaction of N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide (PTCA) with a chiral starting material. In the first step, the PTCA is reacted with a chiral starting material, such as (R)-2-chloro-1-methyl-1-phenyl-1-propanol, to form a racemic mixture of cis-rac-PTCA. In the second step, the mixture is subjected to an acid-catalyzed reaction in order to separate the two enantiomers of cis-rac-PTCA. Finally, the two enantiomers are separated by chromatography and then purified.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis involves the preparation of the starting material followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the preparation of the cyclopropane ring, introduction of the trifluoromethyl group, and formation of the carboxamide functional group.", "Starting Materials": [ "Benzene", "Ethyl diazoacetate", "Trifluoromethyl iodide", "Copper(I) iodide", "N-phenylglycine", "Sodium hydroxide", "Acetic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Preparation of cyclopropane ring: Ethyl diazoacetate is reacted with benzene in the presence of copper(I) iodide to form the cyclopropane ring.", "Introduction of trifluoromethyl group: Trifluoromethyl iodide is reacted with the cyclopropane ring in the presence of copper(I) iodide to introduce the trifluoromethyl group.", "Formation of carboxylic acid: The trifluoromethyl cyclopropane is treated with thionyl chloride to form the corresponding carboxylic acid.", "Formation of carboxamide: The carboxylic acid is treated with ammonia to form the carboxamide functional group.", "Resolution of racemic mixture: The final product is a racemic mixture and can be resolved using standard methods such as chiral HPLC or enzymatic resolution." ] }

CAS-Nummer

2375248-54-5

Molekularformel

C11H10F3NO

Molekulargewicht

229.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.